![molecular formula C11H17BrSi B14343584 {[2-(Bromomethyl)phenyl]methyl}(trimethyl)silane CAS No. 104330-78-1](/img/structure/B14343584.png)
{[2-(Bromomethyl)phenyl]methyl}(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[2-(Bromomethyl)phenyl]methyl}(trimethyl)silane is an organosilicon compound that features a bromomethyl group attached to a phenyl ring, which is further bonded to a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Bromomethyl)phenyl]methyl}(trimethyl)silane typically involves the bromination of a precursor compound. One common method is the bromination of {[2-(Methyl)phenyl]methyl}(trimethyl)silane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide . The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
{[2-(Bromomethyl)phenyl]methyl}(trimethyl)silane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form {[2-(Bromomethyl)phenyl]methyl}(trimethyl)silanol.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include {[2-(Azidomethyl)phenyl]methyl}(trimethyl)silane or {[2-(Thiophenylmethyl)phenyl]methyl}(trimethyl)silane.
Oxidation: The major product is {[2-(Bromomethyl)phenyl]methyl}(trimethyl)silanol.
Reduction: The major product is {[2-(Methyl)phenyl]methyl}(trimethyl)silane.
Aplicaciones Científicas De Investigación
{[2-(Bromomethyl)phenyl]methyl}(trimethyl)silane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds and in cross-coupling reactions.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of {[2-(Bromomethyl)phenyl]methyl}(trimethyl)silane involves the reactivity of the bromomethyl group. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The trimethylsilyl group can stabilize intermediates and transition states, facilitating the reaction. The phenyl ring provides additional stability through resonance effects.
Comparación Con Compuestos Similares
Similar Compounds
- {[2-(Chloromethyl)phenyl]methyl}(trimethyl)silane
- {[2-(Iodomethyl)phenyl]methyl}(trimethyl)silane
- {[2-(Methyl)phenyl]methyl}(trimethyl)silane
Uniqueness
{[2-(Bromomethyl)phenyl]methyl}(trimethyl)silane is unique due to the presence of the bromomethyl group, which is more reactive than the chloromethyl or iodomethyl analogs. This increased reactivity makes it a valuable intermediate in organic synthesis. Additionally, the trimethylsilyl group imparts stability and lipophilicity, enhancing its utility in various applications.
Propiedades
Número CAS |
104330-78-1 |
|---|---|
Fórmula molecular |
C11H17BrSi |
Peso molecular |
257.24 g/mol |
Nombre IUPAC |
[2-(bromomethyl)phenyl]methyl-trimethylsilane |
InChI |
InChI=1S/C11H17BrSi/c1-13(2,3)9-11-7-5-4-6-10(11)8-12/h4-7H,8-9H2,1-3H3 |
Clave InChI |
UFMWBLOYIMQIIP-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CC1=CC=CC=C1CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


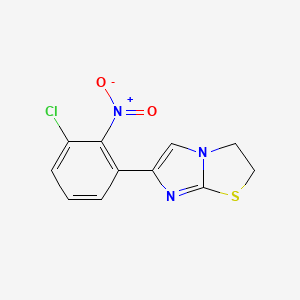
![4,4'-[(2-Methoxyphenyl)methylene]diphenol](/img/structure/B14343512.png)
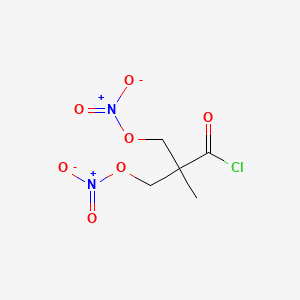
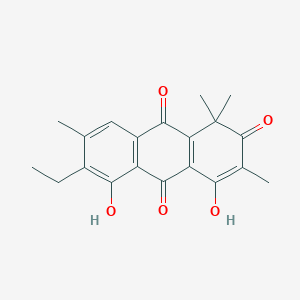
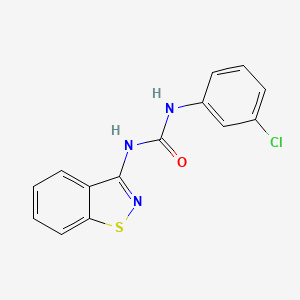

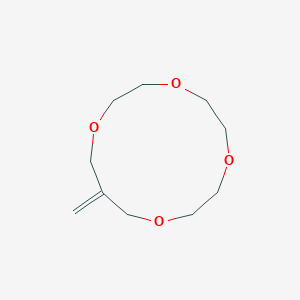
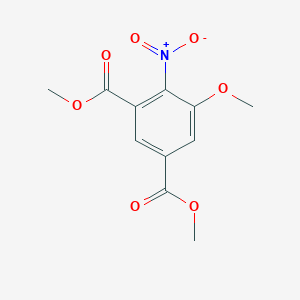
![3-[(5S,7S,10S,14R,15R,18R)-7-[(2R,5S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-12,18-dihydroxy-10,14-dimethyl-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-15-yl]-2H-furan-5-one](/img/structure/B14343570.png)
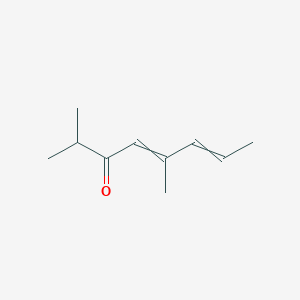
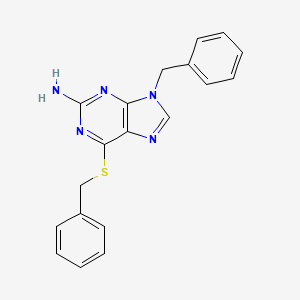
![5-[(3-Methoxypropyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14343583.png)
![10-(4-Methoxyphenyl)-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14343589.png)
![Propanedioic acid, methyl[(4-methylphenyl)methyl]-](/img/structure/B14343597.png)
